4-Iodopyridin-2-amine
Overview
Description
4-Iodopyridin-2-amine is an organic compound with the molecular formula C₅H₅IN₂ and a molecular weight of 220.01 g/mol . It is a derivative of pyridine, characterized by the presence of an iodine atom at the fourth position and an amino group at the second position on the pyridine ring. This compound is typically a solid with an off-white color and is used primarily in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. Initially, 3-bromo-5-iodopyridin-2-amine is coupled with 4-methylsulfonyl-phenyl boronic acid to yield a substituted 3-bromopyridin-2-amine intermediate. This intermediate then undergoes another Suzuki coupling with a variety of pyridinylboronic acids to furnish the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar cross-coupling reactions. The process is optimized for yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki and Buchwald-Hartwig coupling reactions to form various derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Buchwald-Hartwig Coupling: Employs palladium catalysts and amines under similar conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
4-Iodopyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodopyridin-2-amine in chemical reactions is primarily due to the presence of both a reactive amine group and an iodine atom. These functional groups allow the compound to act as both a nucleophile and an electrophile, facilitating various chemical transformations. The iodine atom can be substituted with other groups, while the amine group can participate in coupling reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
3-Amino-4-iodopyridine: Similar in structure but with the amino group at the third position.
2-Chloro-3-iodopyridin-4-amine: Contains both chlorine and iodine atoms, offering unique reactivity.
4-Chloro-5-iodopyridin-2-amine: Another derivative with chlorine and iodine substitutions.
Uniqueness: 4-Iodopyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various coupling reactions and form diverse products sets it apart from other similar compounds .
Properties
IUPAC Name |
4-iodopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMQQONIFJLFAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626862 | |
Record name | 4-Iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-00-7 | |
Record name | 4-Iodo-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552331-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-IODOPYRIDIN-2-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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